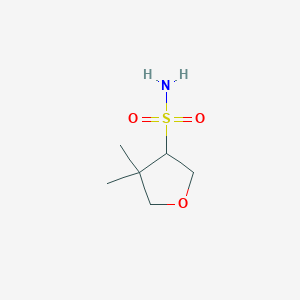
4,4-Dimethyloxolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyloxolane-3-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxolane-3-sulfonamide typically involves the reaction of 4,4-dimethyloxolane with sulfonamide reagents under specific conditions . One common method includes the oxidation of thiols to form sulfonyl chlorides, which then react with amines to produce sulfonamides . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyloxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4,4-Dimethyloxolane-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxolane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby hindering bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Sulfamethoxazole, sulfadiazine, sulfamethazine.
Sulfonimidates: Sulfonimidamide, sulfoximine.
Uniqueness
4,4-Dimethyloxolane-3-sulfonamide is unique due to its specific structural features, including the oxolane ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4,4-Dimethyloxolane-3-sulfonamide is a sulfonamide compound with potential biological activities that have garnered attention in pharmaceutical research. Its structural characteristics suggest various applications, particularly in the field of medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including data from case studies and research findings.
This compound is characterized by its unique oxolane structure and sulfonamide functional group. These features contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, which can lead to the formation of sulfonyl derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. In particular, compounds with similar structures have been studied as agonists for the APJ receptor (APLNR), which is involved in cardiovascular functions. The activation of this receptor has been associated with improved cardiac contractility and potential therapeutic effects in heart failure conditions .
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Table 1: Summary of Biological Activities and Findings
Detailed Research Insights
- Cardiovascular Studies : In vitro studies have shown that compounds similar to this compound can significantly enhance cardiac contractility at low concentrations. For instance, exogenous apelin (a related peptide) has been shown to improve cardiac output and reduce left ventricular pressure in animal models . These findings suggest that this compound could be further investigated for similar effects.
- Antimicrobial Activity : Although direct studies on this specific compound are scarce, the general mechanism of sulfonamides involves inhibition of bacterial folic acid synthesis. This class of drugs has been widely used in treating bacterial infections, indicating a potential avenue for exploring the antimicrobial properties of this compound .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4,4-dimethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
ASSNAQQYRFSMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















